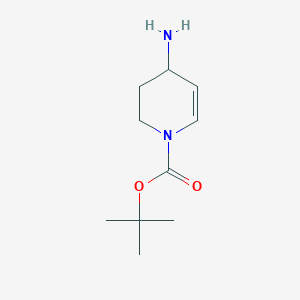

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate

Beschreibung

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino substituent at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications where the Boc group facilitates selective deprotection during multi-step syntheses. The amino group enhances nucleophilicity, enabling participation in condensation, alkylation, or cross-coupling reactions.

Eigenschaften

Molekularformel |

C10H18N2O2 |

|---|---|

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

tert-butyl 4-amino-3,4-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4,6,8H,5,7,11H2,1-3H3 |

InChI-Schlüssel |

DZOYSYGBKGBIDH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyridine derivatives.

Reduction: Formation of more reduced forms of the compound.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows for interactions with various biological targets.

Medicine

In medicinal chemistry, derivatives of dihydropyridines are often explored for their pharmacological properties. They may be investigated for potential therapeutic applications, including as antihypertensive agents or other medicinal uses.

Industry

In the industrial sector, tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate might be used in the production of specialty chemicals or as a precursor in the manufacture of pharmaceuticals.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate and related compounds:

Structural and Functional Differences

- Amino vs. Oxo Group: The target compound’s 4-amino group distinguishes it from the 4-oxo derivatives (e.g., CAS 325486-45-1), which are electrophilic at C4 and serve as precursors for further functionalization . The amino group enables nucleophilic reactivity, making the compound suitable for condensations or as a directing group in metal-catalyzed reactions.

- Core Saturation: Unlike fully saturated piperidine derivatives (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ), the dihydropyridine core in the target compound retains partial aromaticity, influencing its electronic properties and reactivity.

- Substituent Diversity : Aryl and alkyl substituents at the 4- or 6-positions (e.g., 44d , 22h ) modulate steric and electronic effects, impacting applications in catalysis or drug discovery.

Biologische Aktivität

Tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate is an organic compound recognized for its unique dihydropyridine structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential neuropharmacological effects and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate is , with a molecular weight of approximately 225.29 g/mol. The presence of a tert-butyl group enhances lipophilicity, while the aminomethyl and carboxylate functional groups contribute to its reactivity and solubility, making it a valuable candidate in pharmaceutical applications.

Research indicates that tert-butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate may interact with neurotransmitter systems, potentially modulating calcium channels and influencing cellular signaling pathways. Its structural similarity to other neuroactive compounds suggests it could provide neuroprotective benefits through mechanisms that require further exploration .

Biological Activity and Therapeutic Potential

The compound has been investigated for several biological activities:

- Neuropharmacological Effects : Its potential to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

- Enzymatic Modulation : It may act as a ligand for specific enzymes or receptors, indicating roles in therapeutic applications related to calcium ion transport and signaling pathways.

Case Studies

- Neuroprotection : A study demonstrated that derivatives of dihydropyridine compounds exhibit neuroprotective effects in cellular models of neurodegeneration. The mechanism involved modulation of calcium influx, which is critical in neuronal survival .

- Mineralocorticoid Receptor Interaction : In research focused on mineralocorticoid receptor (MR) inhibition, various dihydropyridine derivatives showed significant activity. For instance, compounds similar to tert-butyl 4-amino-3,4-dihydropyridine were able to reduce aldosterone-induced MR activity by up to 57%, suggesting a potential therapeutic role in conditions like hypertension .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activity of compounds similar to tert-butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| Tert-butyl 4-(aminomethyl)benzoate | Benzene ring substituted with aminomethyl | High |

| Tert-butyl 4-(aminomethyl)phenylcarbamate | Phenyl ring with carbamate group | Moderate |

| Tert-butyl 4-(aminomethyl)pyridine-3-carboxylate | Pyridine ring substituted with aminomethyl | Moderate |

| Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Isoquinoline structure with amino substitution | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.